molecular formula C18H13N3O3 B5536751 N-[(E)-quinolin-8-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide

N-[(E)-quinolin-8-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide

Cat. No.: B5536751
M. Wt: 319.3 g/mol
InChI Key: HBKQAIOVRCZGPQ-KEBDBYFISA-N
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Description

N-[(E)-quinolin-8-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a quinoline ring and a benzodioxole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-quinolin-8-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide typically involves the condensation of quinoline derivatives with benzodioxole carboxylic acid. The reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the imine bond. Common reagents used in this synthesis include quinoline-8-carbaldehyde and 1,3-benzodioxole-5-carboxylic acid, with solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-quinolin-8-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions include various quinoline and benzodioxole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-[(E)-quinolin-8-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antiparasitic and antimicrobial agent.

    Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-[(E)-quinolin-8-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as quinine and chloroquine, known for their antimalarial properties.

    Benzodioxole derivatives: Like piperonyl butoxide, used as a pesticide synergist.

Uniqueness

N-[(E)-quinolin-8-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide is unique due to its combined structural features, which allow it to exhibit a broader range of biological activities compared to its individual components. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-quinolin-8-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c22-18(13-6-7-15-16(9-13)24-11-23-15)21-20-10-14-4-1-3-12-5-2-8-19-17(12)14/h1-10H,11H2,(H,21,22)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKQAIOVRCZGPQ-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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